![molecular formula C27H26N2O2 B11139912 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one](/img/structure/B11139912.png)
1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one
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Overview
Description
1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its unique structure, which includes a benzo[f]chromen-3-one core fused with a piperazine ring and a phenylprop-2-enyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one typically involves multiple steps, starting with the preparation of the benzo[f]chromen-3-one core. This can be achieved through the Claisen–Schmidt condensation of 2-hydroxy-1-naphthaldehyde with acetophenone in the presence of a base such as piperidine . The resulting intermediate is then subjected to further reactions to introduce the piperazine and phenylprop-2-enyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzo[f]chromene compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one have shown significant inhibition of mitosis and microtubule dynamics in cancer cells, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of related compounds has been extensively studied. Research indicates that certain benzo[f]chromene derivatives demonstrate effective antibacterial and antifungal activities. For example, antimicrobial screening revealed that some derivatives exhibited inhibition zones comparable to standard antibiotics, indicating their potential as therapeutic agents against infectious diseases .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways. This interaction could lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation .
Neuropharmacological Applications
The piperazine ring in the compound is associated with various neuropharmacological activities. Compounds containing piperazine moieties have been explored for their potential as anxiolytics and antidepressants. The structural features of this compound may contribute to similar effects, warranting further investigation into its neuroactive properties .
Case Study 1: Anticancer Activity
A study investigating the structure-activity relationship of benzo[f]chromene derivatives demonstrated that modifications at the 2,3 positions significantly enhanced their antiproliferative activity against breast cancer cell lines. The findings suggest that the presence of the piperazine substituent in this compound could potentiate its anticancer effects through improved binding to cellular targets .
Case Study 2: Antimicrobial Screening
In another study, various benzo[f]chromene derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that specific modifications in the chemical structure led to increased efficacy against resistant strains, highlighting the therapeutic potential of compounds like this compound in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one can be compared with other similar compounds such as:
Chroman-4-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Coumarin derivatives: These compounds also contain a benzopyran core and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26N2O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C27H26N2O2/c30-26-19-23(27-24-11-5-4-10-22(24)12-13-25(27)31-26)20-29-17-15-28(16-18-29)14-6-9-21-7-2-1-3-8-21/h1-13,19H,14-18,20H2/b9-6+ |
InChI Key |
DRKFODLCHJHPOM-RMKNXTFCSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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